molecular formula C18H13ClFN5S B2360588 7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-25-7

7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2360588
CAS RN: 863458-25-7
M. Wt: 385.85
InChI Key: TYDRGIXBFZBMRH-UHFFFAOYSA-N
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Description

7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of triazolopyrimidines and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Modification

Researchers have developed numerous methods for synthesizing derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, demonstrating the compound's versatility in chemical reactions. For instance, Biagi et al. (2002) explored the synthesis of new triazolopyrimidine derivatives through nucleophilic replacement and intramolecular cyclization, yielding tricyclic structures with potential for further biological application. This work underscores the compound's adaptability in creating structurally diverse derivatives through chemical modifications (Biagi, Giorgi, Livi, Pacchini, & Scartoni, 2002).

Biological Activities and Potential Therapeutic Applications

Several studies have focused on the biological activities of 1,2,3-triazolo[4,5-d]pyrimidine derivatives, particularly their interactions with adenosine receptors, which play crucial roles in numerous physiological processes. For example, Betti et al. (1999) investigated the affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards A1 and A2A adenosine receptors, finding some derivatives with high affinity and selectivity for the A1 receptor subtype. This research highlights the potential therapeutic applications of these compounds in treating conditions related to adenosine receptor activity (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of triazolopyrimidine derivatives have also been a significant focus of research. For instance, Hafez and El-Gazzar (2009) explored the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects on the growth of a wide range of cancer cell lines. Such studies reveal the compound's potential as a basis for developing new antitumor agents (Hafez & El-Gazzar, 2009).

properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-3-1-2-13(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDRGIXBFZBMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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